3-Hydroxyacetaminophen

Toxicology Drug Metabolism Hepatotoxicity

3-Hydroxyacetaminophen is a non-hepatotoxic catechol metabolite of acetaminophen, formed via CYP-mediated oxidation. Unlike acetaminophen or 3-methoxyacetaminophen, it does not cause hepatocellular necrosis even at high concentrations, yet it covalently binds hepatic proteins at levels comparable to a toxic dose of acetaminophen—making it the only valid regioisomer control for isolating protein adduction from downstream oxidative stress. Its distinct LC-MS/MS fragmentation and chromatographic retention cannot be mimicked by generic metabolites; substituting it invalidates ANDA/NDA quantitative accuracy. Procure this ≥98% authentic reference standard for pharmacopeial-traceable (USP/EP) method validation, CYP activity assays, or antioxidant pathway studies.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 37519-14-5
Cat. No. B1208919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyacetaminophen
CAS37519-14-5
Synonyms3-hydroxyacetaminophen
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)O
InChIInChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10)
InChIKeyIPFBMHOMTSBTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyacetaminophen (CAS 37519-14-5) – Key Acetaminophen Metabolite Standard for Hepatotoxicity Research and Analytical Validation


3-Hydroxyacetaminophen (N-(3,4-dihydroxyphenyl)acetamide, CAS 37519-14-5) is a catechol metabolite of the widely used analgesic acetaminophen . Formed primarily in the liver via cytochrome P450-mediated oxidation, this compound is characterized as a regioisomer of acetaminophen, featuring hydroxyl groups at the 3′ and 4′ positions of the aromatic ring [1]. While sharing the same molecular formula as acetaminophen (C₈H₉NO₃, MW 167.16 g/mol), its distinct structural arrangement confers a markedly different toxicological profile. Notably, 3-hydroxyacetaminophen is classified as a non-toxic catechol metabolite and is recognized as a known human metabolite of acetaminophen [2]. Its primary utility lies in its role as a critical analytical reference standard for method development, validation, and quality control in pharmaceutical research, particularly in studies concerning acetaminophen metabolism and toxicity mechanisms [3].

Why 3-Hydroxyacetaminophen Cannot Be Replaced by Other Acetaminophen Metabolites or Regioisomers in Critical Research Applications


Despite being a minor metabolite, 3-hydroxyacetaminophen exhibits a unique toxicological and biochemical fingerprint that distinguishes it from structurally similar analogs like acetaminophen (4′-hydroxyacetanilide), 3-methoxyacetaminophen, and even its deuterated counterpart. The key difference lies in its specific regiochemistry, which fundamentally alters its metabolic fate and safety profile [1]. While compounds like acetaminophen and 3-methoxyacetaminophen are known to cause hepatocellular necrosis at high doses, 3-hydroxyacetaminophen is notably less hepatotoxic, even at high concentrations [2]. Furthermore, its behavior in analytical systems—including its mass fragmentation pattern and chromatographic retention—is unique and cannot be mimicked by other metabolites or internal standards [3]. Substituting it with a generic 'acetaminophen metabolite' without precise identity would invalidate the quantitative accuracy of LC-MS/MS assays, compromise toxicogenomic studies designed to differentiate signaling pathways, and undermine research into its distinct antioxidant properties . Therefore, the specific use of 3-hydroxyacetaminophen is mandatory for studies requiring precise identification, quantification, and functional analysis of this particular detoxification pathway.

Quantitative Differentiation of 3-Hydroxyacetaminophen (CAS 37519-14-5) from Acetaminophen Analogs: Key Evidence for Scientific Selection


Reduced Hepatotoxicity Despite Equivalent Covalent Binding

3-Hydroxyacetaminophen (3-HAA) exhibits a markedly reduced hepatotoxic potential compared to its regioisomer acetaminophen, despite achieving similar levels of covalent protein binding. A direct in vivo study in hamsters demonstrated that administration of a high dose of 3-HAA (400 mg/kg, ip) resulted in no observable hepatocellular necrosis, whereas an equimolar dose of acetaminophen was hepatotoxic [1]. Crucially, this absence of toxicity occurred even though the administration of radiolabeled [³H or ¹⁴C]3-HAA produced levels of covalently bound radiolabel that were similar to those observed after an equimolar, hepatotoxic dose of [G-³H]acetaminophen [1]. This demonstrates that the absolute level of covalent binding cannot be used as an absolute predictor of cytotoxic potential, and that the specific nature of the adducts formed by 3-HAA is less deleterious [1].

Toxicology Drug Metabolism Hepatotoxicity

Minimal Hepatic Glutathione Depletion Relative to Acetaminophen

A key differentiator in the detoxification profile of 3-hydroxyacetaminophen (3-HAA) is its minimal impact on hepatic glutathione (GSH) stores compared to its highly hepatotoxic parent compound, acetaminophen. In vivo studies in hamsters have shown that administration of 3-HAA (400 mg/kg, ip) produced only a modest depletion of hepatic glutathione, suggesting the lack of a glutathione threshold for toxicity [1]. This is in stark contrast to acetaminophen, which is well-documented to cause profound and rapid GSH depletion at hepatotoxic doses, a critical step in the initiation of cellular damage [1]. The modest effect of 3-HAA on GSH levels indicates a fundamentally different interaction with cellular antioxidant defenses.

Oxidative Stress Drug Metabolism Detoxification

Reduced Stability of Protein Adducts Compared to Acetaminophen

The protein adducts formed by the reactive metabolites of 3-hydroxyacetaminophen (3-HAA) are less stable than those formed from acetaminophen under electrophoretic conditions, providing a direct, quantifiable difference in their biochemical behavior [1]. In a comparative study of mouse liver proteins, radiolabeled acetaminophen and 3'-hydroxyacetanilide were administered, and their binding to hepatic proteins was analyzed by two-dimensional gel electrophoresis. The study found that protein adducts formed from 3'-hydroxyacetanilide were less stable than those formed from acetaminophen under the conditions of electrophoretic analysis [1]. This difference in stability suggests that the nature of the covalent bond or the resulting protein conformation is distinct.

Proteomics Toxicology Drug-Protein Adducts

Potent Free Radical Scavenging Activity as a Differentiating Feature

3-Hydroxyacetaminophen exhibits significant free radical scavenging activity, which distinguishes it from the parent drug and other metabolites that are primarily associated with toxicity . The compound acts as a non-toxic metabolite and antioxidant of acetaminophen, and it can reduce oxidative damage by exerting electron donation ability and antioxidant activity through its phenolic hydroxyl groups . While a direct, side-by-side quantitative comparison (e.g., IC50 values for specific radicals) with its parent compound or 3-methoxyacetaminophen is not available in the source abstract, the presence of this antioxidant property is a class-level inference based on its catechol structure, which is known to confer such activity . This is a key functional difference from the pro-oxidant nature of the reactive metabolite N-acetyl-p-benzoquinoneimine (NAPQI).

Antioxidant Oxidative Stress Drug Metabolism

Distinct Toxicogenomic Signature Compared to Acetaminophen

Exposure to 3-hydroxyacetaminophen (AMAP) induces a gene expression profile that is significantly different from that of acetaminophen (APAP), reflecting its reduced hepatotoxicity [1]. A comparative toxicogenomic study in mouse models utilized Affymetrix and Agilent oligonucleotide microarrays to analyze hepatic gene expression. The study found that APAP and AMAP treatments resulted in significant and large changes in gene expression that were quite disparate, and likely related to their different toxicologic profiles [1]. Specifically, ten transcripts involved in p53 signaling were identified as differentially regulated at all time-points following APAP and AMAP treatments [1]. Furthermore, protein-level quantification of p53 activity confirmed these findings, supporting a fundamental role for p53 phosphorylation in APAP-induced toxicity, a pathway less perturbed by AMAP [1].

Toxicogenomics Transcriptomics Hepatotoxicity

Optimized Application Scenarios for 3-Hydroxyacetaminophen (CAS 37519-14-5) Based on Evidence-Driven Differentiation


Analytical Reference Standard for LC-MS/MS Quantification of Acetaminophen and Metabolites

Procure 3-hydroxyacetaminophen as a high-purity reference standard (>95%) for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. Its unique mass fragmentation pattern, which is distinct from acetaminophen and other metabolites, allows for unambiguous identification and accurate quantification in complex biological matrices like plasma or urine [2]. This application is critical for Abbreviated New Drug Application (ANDA) filings and commercial quality control of acetaminophen products, as the standard provides traceability to pharmacopeial standards (USP or EP) [1].

Non-Hepatotoxic Control in Mechanistic Toxicology and Toxicogenomics

Utilize 3-hydroxyacetaminophen as a specific, non-hepatotoxic regioisomer control in in vitro and in vivo studies investigating the mechanisms of acetaminophen-induced liver injury [3]. As evidenced, this compound covalently binds to hepatic proteins at levels comparable to a toxic dose of acetaminophen but does not cause necrosis or significant glutathione depletion [3]. This unique property allows researchers to isolate the specific molecular events (e.g., protein adduct formation) from the downstream consequences of toxicity (e.g., oxidative stress, p53 activation) [4].

Functional Probe for Studying Detoxification Pathways and Antioxidant Defense

Employ 3-hydroxyacetaminophen as a biochemical tool to study cellular antioxidant responses and detoxification pathways. Its demonstrated free radical scavenging activity provides a contrast to the pro-oxidant nature of other acetaminophen metabolites like NAPQI . This scenario is particularly relevant for research focused on understanding how cells cope with mild oxidative insults and how these pathways can be upregulated to protect against more severe toxic challenges, without the confounding variable of acute cytotoxicity.

Substrate and Standard in Cytochrome P450 Metabolism Assays

Use 3-hydroxyacetaminophen as a specific substrate and analytical standard for assays studying cytochrome P450 (CYP) enzyme activity, particularly CYP2E1, CYP1A2, and CYP3A4 . Its formation from acetaminophen by these enzymes is well-characterized, making it a useful endpoint for measuring CYP activity in microsomal incubations and cell-based models . Using the authentic standard ensures accurate quantification of this minor but informative metabolic pathway.

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